molecular formula C22H19NO B14646038 (4R,6R)-2,4,6-Triphenyl-5,6-dihydro-4H-1,3-oxazine CAS No. 56060-50-5

(4R,6R)-2,4,6-Triphenyl-5,6-dihydro-4H-1,3-oxazine

Cat. No.: B14646038
CAS No.: 56060-50-5
M. Wt: 313.4 g/mol
InChI Key: GORHXINVHXDPRT-NHCUHLMSSA-N
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Description

(4R,6R)-2,4,6-Triphenyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that features an oxazine ring with three phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-2,4,6-Triphenyl-5,6-dihydro-4H-1,3-oxazine typically involves the reaction of benzaldehyde derivatives with amines and formaldehyde under acidic or basic conditions. One common method involves the condensation of benzaldehyde with aniline and formaldehyde in the presence of an acid catalyst to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-2,4,6-Triphenyl-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce amines or other reduced heterocycles.

Scientific Research Applications

(4R,6R)-2,4,6-Triphenyl-5,6-dihydro-4H-1,3-oxazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4R,6R)-2,4,6-Triphenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one: Another heterocyclic compound with similar structural features.

    N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-Acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: A complex molecule with multiple hydroxyl and acetamido groups.

Uniqueness

(4R,6R)-2,4,6-Triphenyl-5,6-dihydro-4H-1,3-oxazine is unique due to its specific arrangement of phenyl groups and the oxazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

56060-50-5

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

(4R,6R)-2,4,6-triphenyl-5,6-dihydro-4H-1,3-oxazine

InChI

InChI=1S/C22H19NO/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-15,20-21H,16H2/t20-,21-/m1/s1

InChI Key

GORHXINVHXDPRT-NHCUHLMSSA-N

Isomeric SMILES

C1[C@@H](N=C(O[C@H]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(N=C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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